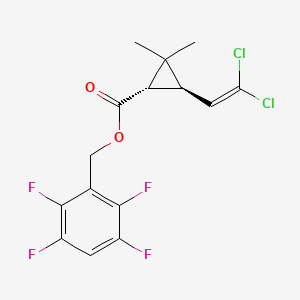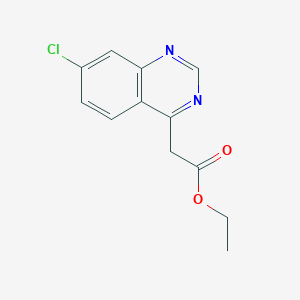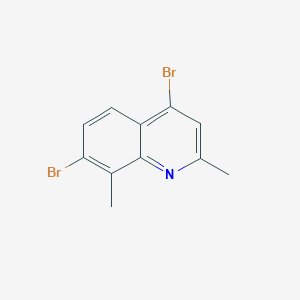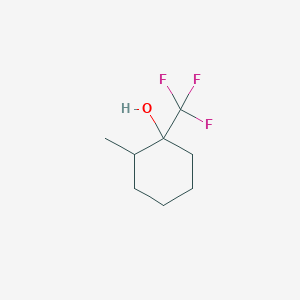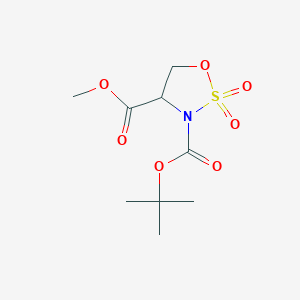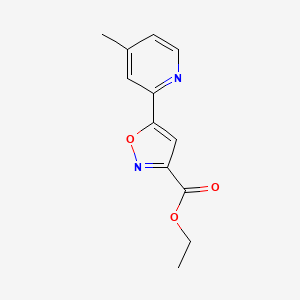
Ethyl 5-(4-Methyl-2-pyridyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708577 is a chemical compound with unique properties and applications in various fields of science and industry. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industrial processes. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708577 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature and pressure conditions].
Step 3: Final purification and isolation of MFCD32708577 using [techniques such as crystallization or chromatography].
Industrial Production Methods
Industrial production of MFCD32708577 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
MFCD32708577 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Reaction with [specific reagents] to substitute functional groups, resulting in [substituted product].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [agent names] under [specific conditions].
Reduction: Reducing agents such as [agent names] at [temperature and pressure conditions].
Substitution: Reagents like [reagent names] in the presence of [catalysts or solvents].
Major Products
Scientific Research Applications
MFCD32708577 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in manufacturing processes, material science, and as an additive in various industrial applications.
Mechanism of Action
The mechanism by which MFCD32708577 exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Molecular Targets: Binding to [specific proteins or enzymes], leading to [biological effect].
Pathways Involved: Modulation of [specific signaling pathways], resulting in [desired outcome].
Comparison with Similar Compounds
Similar Compounds
MFCD32708577 can be compared with other similar compounds such as [compound names]. These compounds share structural similarities but differ in [specific properties or applications].
Uniqueness
The uniqueness of MFCD32708577 lies in its [specific property], which makes it particularly suitable for [specific application]. This sets it apart from other similar compounds and highlights its potential in [field of application].
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-7-11(17-14-10)9-6-8(2)4-5-13-9/h4-7H,3H2,1-2H3 |
InChI Key |
BOUUBUUVCOOMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=NC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


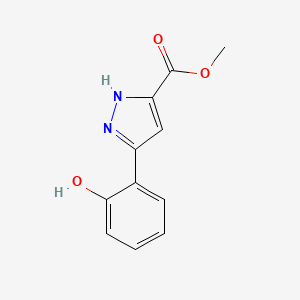
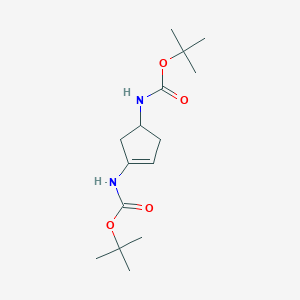

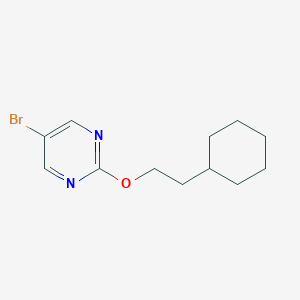
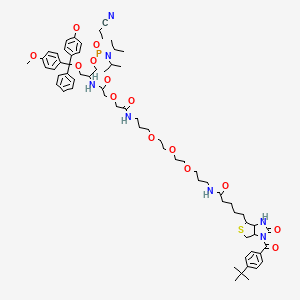
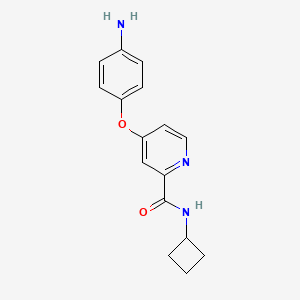
![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
